

# N-Carboxyethylrhodanine: A Technical Guide to its Structure, Properties, and Biological Significance

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## Compound of Interest

Compound Name: *N*-Carboxyethylrhodanine

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**N-Carboxyethylrhodanine**, systematically known as 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, is a heterocyclic organic compound featuring a rhodanine core functionalized with a carboxyethyl group at the nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential mechanisms of action of **N-Carboxyethylrhodanine**, serving as a valuable resource for researchers in drug discovery and development.

## Core Structure and Chemical Identity

**N-Carboxyethylrhodanine** belongs to the rhodanine family, which is characterized by a thiazolidine-4-one ring with a thiocarbonyl group at position 2. The addition of a propanoic acid chain at the N-3 position introduces a key functional group that can influence its physicochemical properties and biological interactions.

IUPAC Name: 3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid[1] CAS Number: 7025-19-6[1][2] Chemical Formula: C<sub>6</sub>H<sub>7</sub>NO<sub>3</sub>S<sub>2</sub>[1]

## Physicochemical Properties

The physicochemical properties of **N-Carboxyethylrhodanine** are crucial for its behavior in biological systems, including solubility, permeability, and target binding. While experimental data for the parent compound is limited, computational predictions and data from closely related analogs provide valuable insights.

Property	Value	Source
Molecular Weight	205.27 g/mol	PubChem
XLogP3	0.8	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	85.9 Å <sup>2</sup>	PubChem
SMILES	<chem>O=C(O)CCN1C(=S)SCC1=O</chem>	<a href="#">[2]</a>

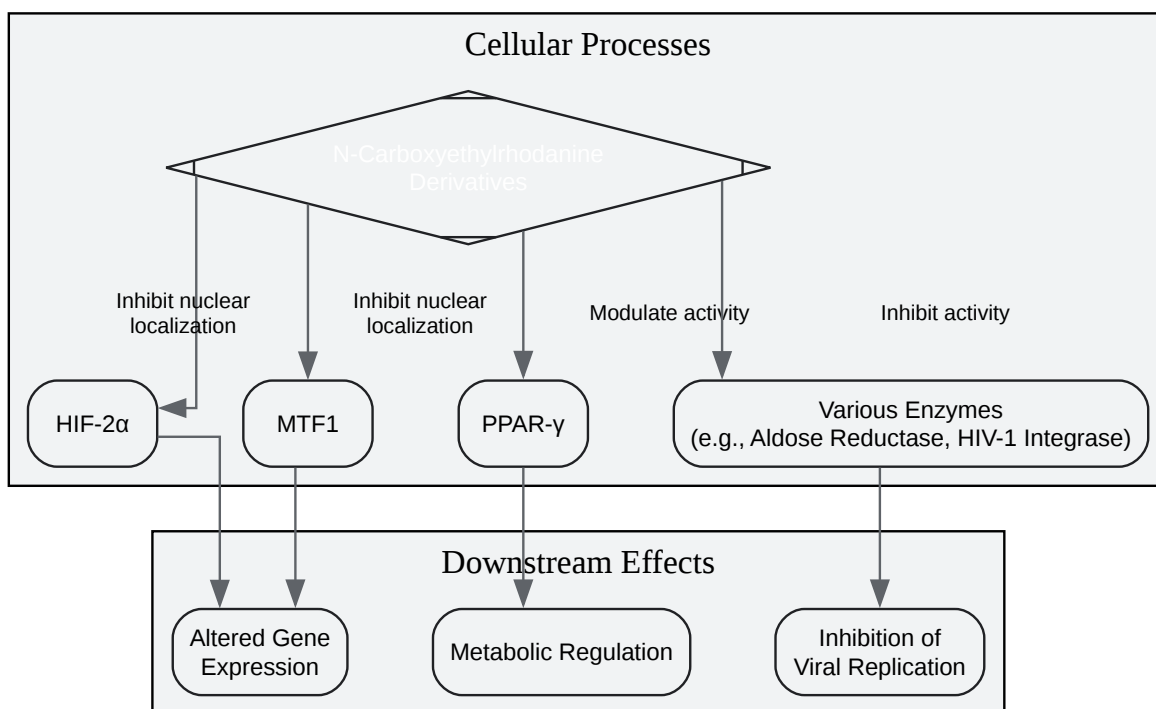
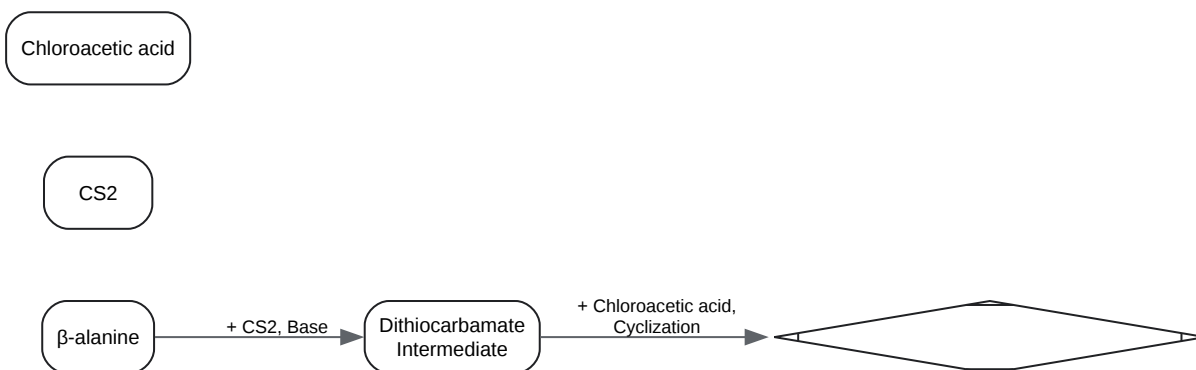
Note: The data presented above for **N-Carboxyethylrhodanine** (propanoic acid derivative) and its close analog 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid is based on computational predictions from PubChem.[\[3\]](#)

## Synthesis of N-Carboxyethylrhodanine and its Derivatives

The synthesis of the **N-Carboxyethylrhodanine** core and its subsequent modification, typically at the 5-position of the rhodanine ring, is a well-established process in organic chemistry.

### General Synthesis of the N-Carboxyethylrhodanine Scaffold

A common route to N-substituted rhodanines involves the reaction of an amine with carbon disulfide and a haloacetic acid derivative. For **N-Carboxyethylrhodanine**, β-alanine can be used as the starting amine.



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## References

- 1. pschemicals.com [pschemicals.com]
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- 3. 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | C<sub>6</sub>H<sub>7</sub>NO<sub>3</sub>S<sub>2</sub> | CID 217657 - PubChem [pubchem.ncbi.nlm.nih.gov]
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